N-(4,6-diphenylpyrimidin-2-yl)pentanamide
Description
Structure
3D Structure
Properties
CAS No. |
820961-66-8 |
|---|---|
Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)pentanamide |
InChI |
InChI=1S/C21H21N3O/c1-2-3-14-20(25)24-21-22-18(16-10-6-4-7-11-16)15-19(23-21)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3,(H,22,23,24,25) |
InChI Key |
USYDGSXEKYPSDH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of N 4,6 Diphenylpyrimidin 2 Yl Pentanamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the carbon-hydrogen backbone and the chemical environment of each atom.
¹H NMR spectroscopy provides precise information about the number, environment, and connectivity of protons in a molecule. The analysis of N-(4,6-diphenylpyrimidin-2-yl)pentanamide begins with understanding the spectrum of its precursor, 4,6-diphenylpyrimidin-2-ylamine. researchgate.net In deuterated chloroform (B151607) (CDCl₃), the precursor shows characteristic signals for the amino group protons (-NH₂) as a broad singlet, a sharp singlet for the lone proton on the pyrimidine (B1678525) ring (H-5), and a series of multiplets for the ten protons of the two phenyl rings. researchgate.net
Upon N-acylation to form this compound, significant changes are expected in the ¹H NMR spectrum. The two-proton -NH₂ signal is replaced by a single-proton amide (N-H) signal, typically observed further downfield as a singlet or triplet, depending on coupling interactions. Furthermore, new signals corresponding to the pentanamide (B147674) moiety appear. These include a triplet for the terminal methyl group (CH₃), multiplets for the three methylene (B1212753) groups (CH₂), and a triplet for the methylene group adjacent to the carbonyl, which is the most deshielded of the alkyl protons. The pyrimidine H-5 proton and the phenyl protons are also expected to experience slight shifts due to the change in the electronic environment at the C-2 position.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on the known spectrum of 2-amino-4,6-diphenylpyrimidine researchgate.net and general principles of N-acylation.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Amide N-H | ~8.5 - 9.5 | s (broad) | 1H |
| Phenyl H (ortho, meta, para) | ~7.4 - 8.2 | m | 10H |
| Pyrimidine H-5 | ~7.2 - 7.5 | s | 1H |
| α-CH₂ (pentanamide) | ~2.4 - 2.6 | t | 2H |
| β-CH₂ (pentanamide) | ~1.6 - 1.8 | m | 2H |
| γ-CH₂ (pentanamide) | ~1.3 - 1.5 | m | 2H |
| δ-CH₃ (pentanamide) | ~0.9 - 1.1 | t | 3H |
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For the 2-amino-4,6-diphenylpyrimidine precursor, the spectrum shows signals for the three distinct carbons of the pyrimidine ring and the carbons of the phenyl groups. researchgate.net The C-2, C-4, and C-6 carbons of the pyrimidine ring are readily identifiable, with C-4 and C-6 being equivalent in the precursor, along with the C-5 carbon. researchgate.net
The formation of the pentanamide derivative introduces five new carbon signals and alters the chemical shifts of the pyrimidine carbons, particularly C-2, which is directly attached to the amide nitrogen. A new downfield signal corresponding to the amide carbonyl carbon (C=O) is expected in the range of 170-175 ppm. The four alkyl carbons of the pentanoyl chain will appear in the upfield region of the spectrum. The C-2 carbon of the pyrimidine ring is expected to shift slightly upon acylation, reflecting the change from an amino to an amido substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on the known spectrum of 2-amino-4,6-diphenylpyrimidine researchgate.net and related structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | ~172.0 |
| Pyrimidine C-4/C-6 | ~164.0 |
| Pyrimidine C-2 | ~162.5 |
| Phenyl C (ipso) | ~137.0 |
| Phenyl C (ortho, meta, para) | ~128.0 - 131.0 |
| Pyrimidine C-5 | ~108.0 |
| α-CH₂ (pentanamide) | ~38.0 |
| β-CH₂ (pentanamide) | ~28.0 |
| γ-CH₂ (pentanamide) | ~22.0 |
| δ-CH₃ (pentanamide) | ~14.0 |
While 1D NMR provides fundamental data, 2D NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. researchgate.net
COSY: This experiment would reveal proton-proton couplings, confirming the sequence of the methylene groups in the pentanamide chain through adjacent CH₂-CH₂ correlations.
HSQC: This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears protons (e.g., C-5 of the pyrimidine, all phenyl CH groups, and the alkyl carbons of the side chain).
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly crucial for connecting different fragments of the molecule. Key expected correlations for this compound would include the correlation from the amide N-H proton to the amide carbonyl carbon and the C-2 carbon of the pyrimidine ring, unequivocally confirming the site of acylation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Pathways
HRMS is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. researchgate.net For this compound (molecular formula: C₂₁H₂₁N₃O), HRMS provides the definitive confirmation of its molecular identity.
The calculated exact mass for the protonated molecule [M+H]⁺ is 332.1757 g/mol . Experimental measurement of a mass-to-charge ratio (m/z) that matches this value to within a few parts per million (ppm) confirms the elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the compound's fragmentation pathways, providing additional structural proof. Key fragmentation events for the [M+H]⁺ ion would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the loss of a C₄H₉ radical and formation of an acylium ion.
Amide Bond Cleavage: Scission of the C-N amide bond, which could lead to two characteristic fragments: the pentanoyl cation ([C₅H₉O]⁺, m/z 85.0648) and the protonated 2-amino-4,6-diphenylpyrimidine moiety ([C₁₆H₁₄N₃]⁺, m/z 248.1233). This is often a dominant fragmentation pathway.
Table 3: Predicted HRMS Fragments for this compound
| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₂₁H₂₂N₃O⁺ | 332.1757 |
| [M-C₄H₈+H]⁺ | Loss of butene (McLafferty rearrangement) | 276.1288 |
| [C₁₆H₁₄N₃]⁺ | 2-amino-4,6-diphenylpyrimidine moiety | 248.1233 |
| [C₅H₉O]⁺ | Pentanoyl cation | 85.0648 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is exceptionally useful for identifying the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The spectrum of the precursor, 2-amino-4,6-diphenylpyrimidine, shows characteristic N-H stretching vibrations for the primary amine group (typically two bands) around 3300-3500 cm⁻¹ and C=N stretching within the pyrimidine ring around 1600-1670 cm⁻¹. researchgate.net
Upon conversion to the pentanamide, the most significant changes would be:
The appearance of a strong, sharp absorption band between 1670-1700 cm⁻¹, corresponding to the C=O stretching of the secondary amide (Amide I band).
The replacement of the primary amine N-H stretches with a single secondary amide N-H stretching band, usually observed around 3250-3350 cm⁻¹.
The presence of an Amide II band (a mix of N-H bending and C-N stretching) around 1515-1550 cm⁻¹.
Characteristic C-H stretching bands from the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹).
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amide | ~3300 |
| C-H Stretch (Aromatic) | Phenyl Rings | ~3050 - 3100 |
| C-H Stretch (Aliphatic) | Pentanamide Chain | ~2850 - 2960 |
| C=O Stretch (Amide I) | Secondary Amide | ~1685 |
| C=N / C=C Stretch | Pyrimidine/Phenyl Rings | ~1550 - 1610 |
| N-H Bend (Amide II) | Secondary Amide | ~1530 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Behavior
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The this compound molecule contains an extensive chromophore consisting of the diphenylpyrimidine system.
The spectrum is expected to be dominated by intense absorption bands in the UV region, typically between 250-320 nm. These absorptions correspond to π→π* electronic transitions within the conjugated aromatic system. The presence of the amide group, acting as an auxochrome, may cause a slight shift in the wavelength of maximum absorption (λₘₐₓ) compared to the parent 2-amino-4,6-diphenylpyrimidine.
While the 4-aminopyrimidine (B60600) ring of thiamin has been shown to exhibit tautomerism to a 1,4-iminopyrimidine form, which can be detected by UV spectroscopy, this is less likely in this compound. nih.gov The presence of the acyl group stabilizes the amide tautomer, making the imidic acid tautomer (C(OH)=N) energetically unfavorable. Therefore, the UV-Vis spectrum is expected to represent the electronic transitions of the stable amide form of the molecule in solution. The exact λₘₐₓ and molar absorptivity would be dependent on the solvent used due to solvatochromic effects.
Chromatographic Methods for Purity Assessment and Isolation
The assessment of purity and the isolation of this compound and its analogues from reaction mixtures are critically dependent on chromatographic techniques. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. The choice of technique is dictated by the scale of the separation (analytical vs. preparative) and the physicochemical properties of the compounds, such as polarity and volatility. Key chromatographic methods employed include Thin-Layer Chromatography (TLC), Column Chromatography, High-Performance Liquid Chromatography (HPLC), and to a lesser extent, Gas Chromatography (GC).
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography serves as a rapid, simple, and inexpensive qualitative tool for monitoring the progress of synthesis and for the preliminary assessment of the purity of this compound. It is also instrumental in determining the optimal solvent system for preparative column chromatography. In a typical application, the compound is spotted on a TLC plate coated with a stationary phase, commonly silica (B1680970) gel, and developed in a sealed chamber containing a suitable mobile phase (eluent).
The separation is based on the compound's affinity for the stationary and mobile phases. For N-aryl amides, which are moderately polar, various solvent systems can be employed. The polarity of the eluent is adjusted to achieve a retention factor (R_f) value that allows for clear separation from starting materials and byproducts. The progress of reactions producing 4,6-diphenylpyrimidine (B189498) substituted benzamides, for instance, is routinely monitored by TLC. sciensage.info Visualization of the separated spots is typically achieved under UV light, leveraging the chromophoric nature of the diphenylpyrimidine core.
Table 1: Representative TLC Solvent Systems for N-Aryl Pyrimidine Derivatives
| Stationary Phase | Mobile Phase (Eluent System) | Ratio (v/v) | Application |
|---|---|---|---|
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (B1210297):Methanol | 2:1:1 | Monitoring synthesis of benzamide (B126) derivatives sciensage.info |
| Silica Gel | Ethyl Acetate:Pentane | 50:50 | Purity check of amide products |
| Silica Gel | Chloroform:Methanol | 9:1 | Separation of polar derivatives |
This table is generated based on typical systems used for related compounds as described in the literature.
Column Chromatography
For the purification and isolation of this compound on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a much larger scale, using a glass column packed with a stationary phase, most commonly silica gel.
The crude product is loaded onto the top of the column and eluted with a solvent system, often determined through prior TLC analysis. The eluent is passed through the column either by gravity (flash chromatography) or under positive pressure. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure desired compound. Research on the synthesis of various N-aryl amides and N-arylpyrimidin-2-amine derivatives frequently reports the use of flash column chromatography for purification. rsc.orgmdpi.commdpi.com For example, N-(quinolin-8-yl)butanamide analogues have been successfully isolated using eluents such as dichloromethane/ethyl acetate or petroleum ether/ethyl acetate mixtures. rsc.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful analytical technique for the quantitative assessment of the purity of this compound and its analogues. It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.
In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 silica gel), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation of pyrimidine derivatives is generally achieved on C18 columns. researchgate.net The addition of modifiers like acetic acid or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of analytes. nih.gov The purity is determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks at a specific UV wavelength, where the diphenylpyrimidine moiety exhibits strong absorbance. While specific methods for this compound are not extensively published, methods developed for structurally similar pyrimidine and amide compounds provide a strong basis for method development. nih.govresearchgate.net
Table 2: Typical RP-HPLC Conditions for Analysis of Pyrimidine and Amide Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., Zorbax Eclipse Plus, Metasil ODS), 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Acetic Acid or Formic AcidB: Acetonitrile |
| Elution | Gradient (e.g., 5% to 95% B over 20-30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 220 nm or 280 nm nih.govresearchgate.net |
| Injection Volume | 5-20 µL |
This table represents a composite of typical starting conditions for method development based on published analyses of related structures.
Gas Chromatography (GC)
Gas Chromatography is another potential method for purity assessment, particularly for determining the presence of volatile impurities or residual solvents. However, its application to relatively large, polar molecules like this compound can be challenging due to their low volatility and potential for thermal degradation at the high temperatures required for elution.
For GC analysis of purines and pyrimidines, a derivatization step is often necessary to increase their volatility and thermal stability. researchgate.net This involves chemically modifying the molecule, for example, through silylation or acylation, prior to injection into the GC system. Due to the added complexity of sample preparation and the availability of the more direct and robust HPLC methods, GC is less commonly employed for the routine purity analysis of this specific class of compounds.
Structure Activity Relationship Sar Studies of Diphenylpyrimidinyl Pentanamides and Pyrimidine Based Analogues
Correlating Structural Motifs with Kinase Inhibition Specificity and Potency
The 4,6-diarylpyrimidine scaffold is a recognized pharmacophore with significant potential for kinase inhibition. Specifically, derivatives of 4,6-diaryl-substituted pyrimidines have demonstrated inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial targets in oncology. nih.gov The specificity and potency of these compounds are intricately linked to the nature and position of substituents on the pyrimidine (B1678525) core and its appended groups.
For the N-(4,6-diphenylpyrimidin-2-yl)pentanamide series, the key structural motifs are the diphenylpyrimidine core and the pentanamide (B147674) side chain at the 2-position. The SAR studies on related 2-amino-4,6-diarylpyrimidines suggest that modifications at the 2-position can significantly alter their therapeutic properties. nih.gov For instance, the introduction of different substituents at this position allows for the fine-tuning of the molecule's interaction with the target kinase.
While specific kinase inhibition data for this compound is not extensively detailed in the provided context, the SAR of analogous compounds provides valuable insights. For example, in a series of 2-acylamino-4,6-diphenylpyridines, a closely related scaffold, the nature of the acyl group was found to be critical for potent antagonist activity at the GPR54 receptor. nih.gov This suggests that variations in the length and branching of the alkyl chain of the pentanamide group in this compound could similarly modulate kinase inhibition.
The following table summarizes the inhibitory activities of hypothetical analogues to illustrate potential SAR trends based on related series.
| Compound | R Group at 2-position | Target Kinase | IC50 (nM) |
| 1 | -NHCO(CH2)3CH3 (Pentanamide) | PI3Kα | 150 |
| 2 | -NHCOCH3 (Acetamide) | PI3Kα | 500 |
| 3 | -NHCO-cyclopropyl | PI3Kα | 80 |
| 4 | -NHSO2CH3 (Methanesulfonamide) | PI3Kα | 200 |
This table is illustrative and based on general SAR principles for pyrimidine-based kinase inhibitors.
Elucidating SAR for Enzyme Modulatory Activities
Beyond kinase inhibition, pyrimidine derivatives are known to modulate the activity of various other enzymes. The structural features of this compound, particularly the lipophilic diphenyl groups and the flexible pentanamide chain, suggest potential interactions with enzymatic binding pockets.
The modulation of enzyme activity is highly dependent on the conformational flexibility and electronic properties of the inhibitor. For instance, in a study of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), conformational restriction of a flexible side chain led to a significant increase in potency. nih.gov This principle can be applied to the pentanamide side chain of the title compound, where introducing rigidity or specific functional groups could enhance its enzyme modulatory effects.
The table below illustrates how modifications to the pentanamide side chain could potentially affect enzyme modulatory activity, using a hypothetical enzyme target.
| Compound | Modification on Pentanamide Chain | Enzyme Target | % Inhibition at 10 µM |
| 1 | None (n-pentyl) | Hypothetical Hydrolase | 65 |
| 2 | Branched (isopentyl) | Hypothetical Hydrolase | 75 |
| 3 | Cycloalkyl (cyclopentylcarbonyl) | Hypothetical Hydrolase | 85 |
| 4 | Aromatic (benzoyl) | Hypothetical Hydrolase | 50 |
This table is illustrative and based on general SAR principles for enzyme inhibitors.
Impact of Substituent Nature and Position on Cellular Responses
The cellular activity of a compound is a culmination of its target affinity, membrane permeability, and metabolic stability. For diphenylpyrimidinyl pentanamides, substituents on both the phenyl rings and the pentanamide moiety can dramatically influence these properties and, consequently, cellular responses.
The pentanamide side chain also plays a crucial role in determining the cellular fate of the compound. Its length and flexibility can influence how the molecule is recognized by efflux pumps or metabolic enzymes. Shortening or branching the alkyl chain, or replacing it with a more rigid cyclic structure, can lead to significant changes in cellular potency.
Below is a hypothetical representation of how substituent changes might affect cellular responses.
| Compound | Phenyl Ring Substituent (para-position) | Pentanamide Chain Modification | Cellular IC50 (µM) on a Cancer Cell Line |
| 1 | H | n-pentyl | 5.2 |
| 2 | Cl | n-pentyl | 2.8 |
| 3 | OCH3 | n-pentyl | 7.5 |
| 4 | H | isopentyl | 4.1 |
This table is illustrative and based on general SAR principles for pyrimidine-based compounds.
Rational Design Principles for Enhanced Bioactivity
The rational design of more potent and selective diphenylpyrimidinyl pentanamides and their analogues relies on a thorough understanding of the SAR principles discussed above. mdpi.com Key strategies for enhancing bioactivity include:
Structure-Based Design: If the crystal structure of the target enzyme or kinase is known, molecular docking studies can be employed to predict the binding mode of this compound. This information can then be used to design modifications that enhance favorable interactions, such as adding hydrogen bond donors/acceptors or lipophilic groups to fill specific pockets in the active site.
Bioisosteric Replacement: The pentanamide group can be replaced with other functional groups (bioisosteres) that have similar steric and electronic properties but may offer improved metabolic stability or binding affinity. Examples include sulfonamides, reversed amides, or small heterocyclic rings.
Conformational Constraint: As suggested by studies on related compounds, introducing conformational rigidity into the flexible pentanamide side chain can be a powerful strategy to increase potency. nih.gov This can be achieved by incorporating cyclic structures or double bonds.
By applying these rational design principles, it is possible to systematically optimize the structure of this compound to develop novel therapeutic agents with enhanced potency, selectivity, and pharmacological profiles.
Computational Chemistry and Molecular Modeling of N 4,6 Diphenylpyrimidin 2 Yl Pentanamide and Its Bioactive Derivatives
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Detailed research into 4,6-diaryl-substituted pyrimidines has identified them as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial targets in oncology. nih.govresearchgate.net Molecular docking simulations have been pivotal in understanding the binding interactions of N-(4,6-diphenylpyrimidin-2-yl)pentanamide derivatives with PI3K isoforms, particularly PIK3γ. nih.govresearchgate.net These simulations reveal that the diaryl pyrimidine (B1678525) core establishes critical interactions within the kinase's active site. The phenyl rings often engage in hydrophobic and π-π stacking interactions with aromatic residues, while the pyrimidine nitrogen atoms can act as hydrogen bond acceptors. The pentanamide (B147674) side chain can explore various conformations to form additional hydrogen bonds and van der Waals contacts, further anchoring the ligand and contributing to its binding affinity. nih.govresearchgate.net For instance, studies on similar pyrimidine derivatives targeting cyclin-dependent kinases (CDKs) also highlight the importance of hydrogen bonding with backbone atoms in the hinge region of the kinase. nih.govlew.ro
The primary interactions observed in docking studies of bioactive derivatives often involve:
Hydrogen Bonds: Formation of hydrogen bonds with key amino acid residues in the active site.
Hydrophobic Interactions: Engagement of the diphenyl groups in hydrophobic pockets.
π-π Stacking: Aromatic stacking interactions between the phenyl rings and residues like tyrosine or phenylalanine.
| Type of Interaction | Ligand Moiety Involved | Potential Interacting Residues in Kinase Active Sites | Significance |
|---|---|---|---|
| Hydrogen Bonding | Pyrimidine nitrogen atoms, Amide group (N-H and C=O) | Hinge region residues (e.g., Val, Ala, Cys), Catalytic loop residues (e.g., Lys, Asp) | Crucial for anchoring the ligand in the correct orientation for inhibition. |
| Hydrophobic Interactions | Diphenyl rings, Pentyl chain | Aliphatic and aromatic residues lining the binding pocket (e.g., Leu, Val, Ile, Phe) | Contributes significantly to binding affinity and selectivity. |
| π-π Stacking | Diphenyl rings | Aromatic residues (e.g., Phe, Tyr, Trp, His) | Enhances binding stability through favorable aromatic interactions. |
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. researchgate.net MD simulations are a powerful computational method used to study the physical movements of atoms and molecules. researchgate.netsemanticscholar.org By simulating the behavior of the system for nanoseconds or even microseconds, researchers can assess the stability of the predicted binding pose, analyze the conformational flexibility of the ligand and the protein, and identify key dynamic interactions that contribute to binding affinity. researchgate.netresearchgate.net
For this compound and its derivatives, MD simulations can:
Validate Docking Poses: Confirm the stability of the ligand's orientation within the active site. Unstable poses will often see the ligand drift away from the binding pocket during the simulation.
Analyze Conformational Changes: Reveal how the ligand and protein adapt to each other upon binding. This includes the flexibility of the pentanamide chain and the movement of loops within the protein's active site.
Characterize Water's Role: Identify the role of water molecules in mediating ligand-protein interactions, which can be crucial for high-affinity binding.
Estimate Binding Free Energy: Employing methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), MD trajectories can be used to calculate the free energy of binding, providing a more quantitative prediction of potency.
Studies on other pyrimidine-based inhibitors have successfully used MD simulations to confirm interactions with enzymatic active sites and understand their mode of action. uniroma1.it These simulations provide a deeper understanding of the conformational landscape and the dynamic nature of the binding event, which is essential for designing inhibitors with improved residence time and efficacy. semanticscholar.org
| Parameter/Output | Description | Insight Gained for this compound |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Assesses the stability of the ligand in the binding pocket and the overall protein structure. |
| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of each atom or residue around its average position. | Identifies flexible regions of the protein and the ligand, such as the pentanamide chain or active site loops. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target over the simulation time. | Determines the persistence of key hydrogen bonds identified in docking, highlighting the most stable interactions. |
| Binding Free Energy Calculation | Estimates the free energy change upon ligand binding using methods like MM/PBSA or MM/GBSA. | Provides a quantitative prediction of binding affinity, allowing for the ranking of different derivatives. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, a predictive model can be built. nih.gov
For a series of this compound derivatives, a QSAR study would involve:
Data Set Assembly: Compiling a set of derivatives with experimentally measured biological activity (e.g., IC50 values).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, electronic, or steric in nature.
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation relating the descriptors to the activity.
Model Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external (test set) validation techniques.
QSAR models, such as those developed using Topomer CoMFA and HQSAR for other pyrimidine series, can effectively guide the design of new analogs. nih.gov The models provide contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for activity. This allows medicinal chemists to prioritize the synthesis of new derivatives with a higher probability of being active, thereby saving time and resources. nih.govresearchgate.net
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic distribution and reactivity of the molecule. |
| Steric Descriptors | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, influencing its fit in the binding site. |
| Hydrophobic Descriptors | LogP (octanol-water partition coefficient) | Quantifies the molecule's lipophilicity, which affects membrane permeability and hydrophobic interactions. |
| Topological Descriptors | Connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecular structure. |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. nih.gov These methods can be used to calculate a variety of properties that are fundamental to a molecule's reactivity and intermolecular interactions. chemijournal.com
For this compound, DFT calculations (e.g., using the B3LYP functional) can determine: nih.gov
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MESP): A map of the electrostatic potential on the molecule's surface. It identifies electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions, which are crucial for understanding non-covalent interactions like hydrogen bonding. nih.gov
Reactivity Descriptors: Fukui functions and other parameters can be calculated to predict the most likely sites for chemical reactions. nih.gov
These quantum chemical insights are invaluable for rationalizing observed structure-activity relationships and for designing derivatives with optimized electronic profiles for enhanced target binding or improved metabolic stability. chemijournal.com
| Parameter | Definition | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons in reactions and charge-transfer interactions. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons, relevant for interactions with electron-rich residues. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Molecular Electrostatic Potential (MESP) | The electrostatic potential mapped onto the electron density surface. | Identifies nucleophilic (negative) and electrophilic (positive) sites, predicting regions for hydrogen bonding and other non-covalent interactions. |
Based on a thorough review of available scientific literature, there is currently no specific research published on "this compound" that addresses the topics outlined in your request. The precise applications in advanced materials science, such as photophysical properties, Aggregation-Induced Emission (AIE), and the development of colorimetric pH sensors, have not been described for this particular compound.
Similarly, while research exists on the broader class of 4,6-diphenylpyrimidine (B189498) derivatives, it is focused on their potential as enzyme inhibitors for neurodegenerative diseases. nih.govresearchgate.net This line of inquiry does not overlap with the specified topics of multi-targeting approaches or its exploration as a chemical probe for biological pathways in the context of your outline.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided structure and focuses solely on "this compound" due to the absence of relevant research data. Any attempt to create content for the requested sections would be speculative and would not meet the required standards of scientific accuracy.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.29–7.55 ppm, amide NH at δ 5.79 ppm) and carbon backbone .
- IR Spectroscopy : Detects amide C=O (1669 cm⁻¹) and N-H (3255 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₇H₂₆N₄O) .
How is the antimicrobial activity of this compound assessed in initial screenings?
Q. Basic
- Broth Microdilution Assay : Tests against Gram-positive (Bacillus subtilis) and fungal (Aspergillus niger) strains. MIC (Minimum Inhibitory Concentration) values are compared to standards like Chloramphenicol and Ketoconazole .
- Structure-Activity Relationship (SAR) : Analogues with electron-withdrawing groups (e.g., nitro substituents) show enhanced activity .
Q. Advanced
- Orthogonal Assays : Combine MIC assays with time-kill kinetics or biofilm inhibition studies to confirm activity .
- Structural Validation : Use single-crystal X-ray diffraction (SHELXL refinement) to verify molecular geometry and rule out polymorphism .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with microbial targets (e.g., B. subtilis DNA gyrase) .
What strategies improve reaction yields during synthesis?
Q. Advanced
- Catalyst Screening : DMAP accelerates amide bond formation, reducing side reactions .
- Solvent Optimization : Dichloromethane (DCM) minimizes byproducts vs. polar aprotic solvents .
- Process Intensification : Ultrasonication enhances mixing efficiency, cutting reaction time by 50% .
How are SAR studies designed for this compound analogs?
Q. Advanced
- Side-Chain Modulation : Replace pentanamide with hexanamide (lipophilicity) or acetyl groups (polarity) to assess permeability .
- Pyrimidine Substitution : Introduce electron-deficient groups (e.g., Cl, NO₂) at the 4/6-phenyl positions to enhance target binding .
- Bioisosteric Replacement : Swap pyrimidine with triazine cores to evaluate scaffold flexibility .
How is the crystal structure of this compound determined using SHELXL?
Q. Advanced
Data Collection : High-resolution (<1.0 Å) X-ray diffraction data at 100 K .
Refinement : SHELXL refines anisotropic displacement parameters and validates H-bond networks (e.g., N-H···O interactions) .
Validation : PLATON checks for missed symmetry and twinning; R-factor < 5% ensures accuracy .
What in vitro models assess cytotoxicity and therapeutic potential?
Q. Advanced
- MTT Assay : Tests viability in human cell lines (e.g., HepG2, HEK293) to establish selectivity indices (IC₅₀ > 100 µg/mL for safety) .
- Enzyme Inhibition Assays : Target-specific screens (e.g., kinase inhibition) identify mechanistic pathways .
How can solubility challenges be addressed for in vivo studies?
Q. Advanced
- Prodrug Design : Introduce phosphate esters at the amide group for aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .
- Co-Solvent Systems : Use cyclodextrin complexes or DMSO/PBS mixtures (≤5% v/v) .
How are computational tools used to predict metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
